molecular formula C18H16N2O2 B4191883 3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione

3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione

Cat. No. B4191883
M. Wt: 292.3 g/mol
InChI Key: GVAXPSUDSSRLSV-UHFFFAOYSA-N
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Description

3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione (MPQ) is a synthetic compound that has shown potential in scientific research. It belongs to the class of pyrroloquinazolines, which have been studied for their diverse biological activities. MPQ has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers.

Scientific Research Applications

Synthesis and Structural Elucidation

  • Synthesis Variations : The reaction of anthranilamides with levulinic acids has led to the synthesis of derivatives of 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione. Different methods and conditions yield varying structures, highlighting the compound's versatile synthetic potential (Yamato & Takeuchi, 1982).

  • Green Synthesis Approaches : A more environmentally friendly method for synthesizing this compound involves using ionic liquids as catalysts. This approach emphasizes mild reaction conditions and high yields, marking an advancement in sustainable chemical synthesis (Lu et al., 2014).

  • Mechanochemical Synthesis : The compound has also been synthesized through mechanochemical activation, offering a time-efficient and green alternative to traditional methods. This method utilizes heterogeneous catalysts and renewable sources, catering to the growing demand for sustainable chemical processes (Kolcsár & Szőllősi, 2022).

Applications in Drug Discovery

  • Library Synthesis for Drug Discovery : The compound's derivatives have been synthesized using SnCl(2).2H(2)O systems, showcasing its potential for library synthesis in drug discovery. This indicates its utility in creating diverse molecular structures for pharmacological screening (Wang et al., 2010).

  • Metal-Free Synthesis for N-Heterocycles : A novel metal-free approach for synthesizing carbonyl-containing N-heterocycles, including derivatives of this compound, has been developed. This process features broad substrate compatibility and is suitable for large-scale synthesis and drug molecule transformations (Govindan et al., 2022).

properties

IUPAC Name

3a-methyl-4-phenyl-2,3-dihydropyrrolo[1,2-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-18-12-11-16(21)20(18)15-10-6-5-9-14(15)17(22)19(18)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVAXPSUDSSRLSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)N1C3=CC=CC=C3C(=O)N2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3a-Methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 2
3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 3
3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 4
3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 5
3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione
Reactant of Route 6
3a-methyl-4-phenyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione

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